Molecular Weight Differentiation: Cyclopropanesulfonamide vs. Benzenesulfonamide Core Reduces MW by 36 Da
The target compound bearing a cyclopropanesulfonamide core has a molecular weight of 304.36 g/mol, compared to 340.4 g/mol for the direct benzenesulfonamide analog N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide (CAS 1705412-84-5) . This represents a 36 Da reduction (approximately 10.6% lower MW), which falls within the favorable range for optimizing ligand efficiency and oral bioavailability per Lipinski's Rule of Five guidelines. Lower molecular weight is generally associated with improved passive membrane permeability and reduced susceptibility to efflux transporters .
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 304.36 g/mol |
| Comparator Or Baseline | N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide: 340.4 g/mol |
| Quantified Difference | 36.04 g/mol reduction (10.6% lower MW) |
| Conditions | Calculated from molecular formula; target C15H16N2O3S vs. comparator C18H16N2O3S |
Why This Matters
A 36 Da molecular weight advantage supports better passive permeability and ligand efficiency metrics, making the cyclopropane analog a more favorable starting point for lead optimization programs targeting intracellular enzymes.
- [1] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3–26. View Source
